molecular formula C12H8FIN4O B5411767 3-(4-Fluorophenyl)-5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole

3-(4-Fluorophenyl)-5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B5411767
M. Wt: 370.12 g/mol
InChI Key: FXHLLVIQVQBEEE-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorophenyl group, an iodopyrazolyl moiety, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the iodopyrazolyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-(4-Fluorophenyl)-5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FIN4O/c13-9-3-1-8(2-4-9)12-16-11(19-17-12)7-18-6-10(14)5-15-18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHLLVIQVQBEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FIN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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